molecular formula C12H18BrNO2 B1615372 Hemicholinium-15 CAS No. 4303-88-2

Hemicholinium-15

Cat. No.: B1615372
CAS No.: 4303-88-2
M. Wt: 288.18 g/mol
InChI Key: VQGRNOCAQVTQAI-UHFFFAOYSA-M
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Preparation Methods

Hemicholinium-15 can be synthesized through various methods. One approach involves the N-methylation of the precursor 4-methyl-2-phenyl-morpholine-2-ol using methyl triflate. Another method includes the N-fluoromethylation of the same precursor using fluoromethyl triflate . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

Hemicholinium-15 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Conditions vary depending on the specific substitution reaction being performed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different product compared to reduction or substitution reactions .

Scientific Research Applications

Hemicholinium-15 has several scientific research applications:

Mechanism of Action

Hemicholinium-15 exerts its effects by inhibiting the high-affinity choline transporter, which is responsible for the reuptake of choline into presynaptic neurons. By blocking this transporter, this compound reduces the availability of choline for acetylcholine synthesis, thereby decreasing acetylcholine levels. This inhibition affects cholinergic neurotransmission and can be used to study various physiological and pathological conditions .

Comparison with Similar Compounds

Hemicholinium-15 is similar to other hemicholiniums, such as hemicholinium-3. it is unique in its specific binding affinity and its potential use as a positron emission tomography tracer. Other similar compounds include:

This compound stands out due to its specific applications in imaging and its unique binding characteristics, making it a valuable tool in both research and diagnostic settings.

Properties

IUPAC Name

4,4-dimethyl-2-phenylmorpholin-4-ium-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.BrH/c1-13(2)8-9-15-12(14,10-13)11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGRNOCAQVTQAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4303-88-2
Record name Morpholinium, 2-hydroxy-4,4-dimethyl-2-phenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4303-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hemicholinium-15 bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hemicholinium-15
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100754
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Record name 4,4-dimethyl-2-hydroxy-2-phenylmorpholinium bromide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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